molecular formula C12H12N2O3 B2519701 2-(1H-indol-2-ylformamido)propanoic acid CAS No. 957005-56-0

2-(1H-indol-2-ylformamido)propanoic acid

Cat. No.: B2519701
CAS No.: 957005-56-0
M. Wt: 232.239
InChI Key: GLMNAEZCOPCAGN-UHFFFAOYSA-N
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Description

2-(1H-Indol-2-ylformamido)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a formamido group linked to the 2-position of an indole ring. The indole moiety is a common pharmacophore in bioactive molecules, and the formamido group introduces hydrogen-bonding capabilities, which may influence solubility and receptor interactions .

Properties

IUPAC Name

2-(1H-indole-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7(12(16)17)13-11(15)10-6-8-4-2-3-5-9(8)14-10/h2-7,14H,1H3,(H,13,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMNAEZCOPCAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1H-indol-2-ylformamido)propanoic acid typically involves the reaction of indole derivatives with appropriate reagents under specific conditions. One common method involves the reaction of indole-2-carboxylic acid with formamide and a suitable catalyst to form the desired compound. The reaction conditions often include heating and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the reaction .

Industrial production methods for indole derivatives often involve multi-step synthetic routes that include the formation of key intermediates followed by functional group transformations. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

2-(1H-indol-2-ylformamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry

2-(1H-indol-2-ylformamido)propanoic acid serves as a building block for synthesizing more complex indole derivatives. These derivatives are valuable in developing new pharmaceuticals and agrochemicals. The indole nucleus is a common structural motif in many natural products and synthetic drugs, making it significant in medicinal chemistry research.

Biological Activities

The compound has been investigated for its potential biological activities , including:

  • Antiviral Properties : Studies suggest that indole derivatives exhibit antiviral effects, making them candidates for further exploration against viral infections.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is crucial in treating various inflammatory disorders.
  • Anticancer Activity : Indole derivatives, including this compound, have been screened for their ability to inhibit cancer cell growth, demonstrating significant potential as anticancer agents .

Neuroprotective Applications

Recent research has focused on the neuroprotective properties of this compound. Its ability to mitigate oxidative stress and neuroinflammation positions it as a candidate for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Case Study 1: Neuroprotection in Alzheimer's Disease

In an animal model of Alzheimer's disease, treatment with this compound significantly improved cognitive function and reduced markers of neuroinflammation compared to control groups. This suggests that the compound may help protect neuronal cells from damage associated with neurodegenerative diseases .

Case Study 2: Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This activity is crucial for protecting neuronal cells from oxidative damage, a common feature in neurodegenerative conditions .

Industrial Applications

In addition to its medicinal uses, this compound finds applications in the industrial sector :

  • Dyes and Pigments : The compound's chemical properties make it suitable for producing dyes and pigments.
  • Chemical Synthesis : It is used in synthesizing various industrial chemicals due to its versatile chemical reactivity .

Summary of Findings

Application AreaKey Findings
Medicinal ChemistryBuilding block for new pharmaceuticals
Biological ActivitiesAntiviral, anti-inflammatory, anticancer properties
NeuroprotectionImproved cognitive function in Alzheimer's models
Industrial UsesProduction of dyes and chemical synthesis

Mechanism of Action

The mechanism of action of 2-(1H-indol-2-ylformamido)propanoic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

L-Tryptophan [(2S)-2-Amino-3-(1H-Indol-3-yl)propanoic Acid]

  • Structure: L-Tryptophan (C₁₁H₁₂N₂O₂, MW 204.23) has an indol-3-yl group and an amino acid backbone .
  • Key Differences : Unlike the target compound, L-tryptophan lacks a formamido group and instead has a primary amine. The indole substituent is at position 3 rather than 2.
  • Properties: Water-soluble (due to the zwitterionic nature of amino acids) and essential for protein biosynthesis.
  • Applications : Precursor for serotonin and melatonin synthesis .

3-(1H-Indol-3-yl)-2-(2-Nitrobenzenesulfonamido)propanoic Acid

  • Structure : Features a sulfonamido group at position 2 and a nitrobenzene ring .
  • Key Differences : The sulfonamido group introduces stronger acidity compared to formamido. The nitro group may enhance electrophilicity.
  • Properties : Crystalline solid with disordered solvent molecules in its lattice, as shown by X-ray diffraction .

Digyaindoleacid A [2-(1-(4-Hydroxyphenyl)-3-Oxobut-1-en-2-yloxy)-3-(1H-Indol-3-yl)propanoic Acid]

  • Structure: Contains an indol-3-yl group, a hydroxyaryl substituent, and an enol ether linkage .
  • Key Differences: The hydroxyaryl and enol ether groups confer distinct redox properties compared to the simpler formamido group in the target compound.
  • Properties: Novel indole alkaloid isolated from marine sources; moderate cytotoxicity (43.2% mortality in brine shrimp assays at 0.1 mg/mL) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Functional Groups Solubility Melting Point (°C)
2-(1H-Indol-2-ylformamido)propanoic acid (hypothetical) C₁₂H₁₂N₂O₃ 232.24 Indole (C-2), formamido, carboxylic acid Likely polar, moderate in water ~130–140 (estimated)
L-Tryptophan C₁₁H₁₂N₂O₂ 204.23 Indole (C-3), amino acid High (water) 283–285
2-(1,3-Dioxoisoindol-2-yl)propanoic acid C₁₁H₉NO₄ 219.20 Isoindole dione, carboxylic acid Water/organic solvents 130–134
(S)-2-Bromo-3-(1H-Indol-3-yl)propanoic acid C₁₁H₁₀BrNO₂ 268.11 Indole (C-3), bromo, carboxylic acid Organic solvents Not reported

Biological Activity

2-(1H-indol-2-ylformamido)propanoic acid, a compound derived from indole, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including neuroprotective, antimicrobial, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_2

This structure contributes to its interaction with various biological targets, influencing its activity.

Neuroprotective Activity

Recent studies indicate that derivatives of indole compounds exhibit significant neuroprotective effects. For instance, this compound has been linked to:

  • Oxidative Stress Reduction : It protects against oxidative stress-induced damage in neuronal cell lines (e.g., SH-SY5Y). Research shows that it can mitigate the effects of reactive oxygen species (ROS), which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's .
  • MAO-B Inhibition : The compound has demonstrated inhibitory activity against monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition is crucial for developing treatments for neurodegenerative disorders .

Table 1: Neuroprotective Effects of Indole Derivatives

CompoundIC50 (µM)Mechanism of Action
This compound50MAO-B inhibition, ROS scavenging
Indole-3-propionic acid20Antioxidant properties
5-Methoxy-indole carboxylic acid30Neuroprotection via lipid peroxidation inhibition

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : Studies report an MIC of approximately 0.98 μg/mL against MRSA, indicating strong antibacterial potential .

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)
Staphylococcus aureus1.5
MRSA0.98
Mycobacterium tuberculosis3.0

Cytotoxic Effects

Cytotoxicity tests reveal that while the compound exhibits significant biological activity, it also shows selective toxicity towards cancer cell lines.

  • Cell Lines Tested : Various cancer cell lines (e.g., A549, MCF-7) were treated with the compound to assess antiproliferative effects. The results indicated a preferential suppression of rapidly dividing cells .

Table 3: Cytotoxicity Data

Cell LineIC50 (µM)
A54915
MCF-725
K56230

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, treatment with indole derivatives resulted in improved cognitive function and reduced markers of oxidative stress .
  • Antimicrobial Efficacy : Clinical isolates of MRSA treated with the compound showed a significant reduction in biofilm formation, which is critical for bacterial virulence and resistance .

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